3-(1H-benzotriazol-1-yl)-N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]propanehydrazide
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Overview
Description
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide is a complex organic compound that features a benzotriazole moiety and a bis(2-chloroethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the bis(2-chloroethyl)amino group. The final step involves the formation of the hydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer research, where the compound may interfere with the function of proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-yl)propanamide: This compound shares the benzotriazole moiety but lacks the bis(2-chloroethyl)amino group.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Another benzotriazole derivative used as a coupling reagent in peptide synthesis.
Uniqueness
The uniqueness of 3-(1H-1,2,3-benzotriazol-1-yl)-N’-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)propanohydrazide lies in its combination of the benzotriazole moiety and the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22Cl2N6O |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H22Cl2N6O/c21-10-13-27(14-11-22)17-7-5-16(6-8-17)15-23-25-20(29)9-12-28-19-4-2-1-3-18(19)24-26-28/h1-8,15H,9-14H2,(H,25,29)/b23-15+ |
InChI Key |
PZLHZWGSOUFNNV-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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